(7R)-7-Propan-2-yloxepan-2-one chemical structure and properties
(7R)-7-Propan-2-yloxepan-2-one chemical structure and properties
An In-depth Technical Guide on (7R)-7-Propan-2-yloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound (7R)-7-Propan-2-yloxepan-2-one is a novel chemical entity with no currently available data in public chemical databases or the scientific literature. This guide, therefore, presents a theoretical framework based on established principles of organic chemistry and pharmacology. The experimental protocols and potential biological activities described are predictive and require experimental validation.
Chemical Structure and Properties
(7R)-7-Propan-2-yloxepan-2-one is a chiral lactone (a cyclic ester) with a seven-membered oxepane ring. It possesses a stereocenter at the 7-position with an (R)-configuration, to which an isopropoxy group is attached.
Chemical Structure:
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of (7R)-7-Propan-2-yloxepan-2-one is presented in Table 1. These values are calculated based on its chemical structure and are intended for theoretical and modeling purposes.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | (7R)-7-(propan-2-yloxy)oxepan-2-one |
| CAS Number | Not available |
| Appearance | Predicted to be a colorless to pale-yellow oil or low-melting solid at room temperature. |
| Boiling Point | Estimated to be in the range of 200-250 °C at atmospheric pressure. |
| Melting Point | Estimated to be in the range of 20-50 °C. |
| Solubility | Predicted to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is expected. |
| LogP (octanol-water) | Estimated to be between 1.5 and 2.5, suggesting moderate lipophilicity. |
| Stereochemistry | Contains one chiral center at the C7 position with (R) configuration. |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to (7R)-7-Propan-2-yloxepan-2-one would involve a Baeyer-Villiger oxidation of the corresponding chiral ketone, (R)-2-(isopropoxy)cyclohexanone.
Synthesis of (R)-2-(isopropoxy)cyclohexanone (Precursor)
Reaction Scheme:
(R)-2-hydroxycyclohexanone + 2-iodopropane + Silver(I) oxide → (R)-2-(isopropoxy)cyclohexanone
Experimental Protocol:
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To a solution of (R)-2-hydroxycyclohexanone (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add silver(I) oxide (1.5 equivalents).
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Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).
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Add 2-iodopropane (1.2 equivalents) dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
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Wash the filter cake with additional DCM.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (R)-2-(isopropoxy)cyclohexanone.
Baeyer-Villiger Oxidation to (7R)-7-Propan-2-yloxepan-2-one
Reaction Scheme:
(R)-2-(isopropoxy)cyclohexanone + meta-Chloroperoxybenzoic acid (m-CPBA) → (7R)-7-Propan-2-yloxepan-2-one
Experimental Protocol:
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Dissolve (R)-2-(isopropoxy)cyclohexanone (1 equivalent) in anhydrous DCM in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add m-CPBA (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, (7R)-7-Propan-2-yloxepan-2-one.
Characterization
The structure and purity of the synthesized (7R)-7-Propan-2-yloxepan-2-one would be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the connectivity and chemical environment of all protons and carbons.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the lactone carbonyl (C=O) stretch (expected around 1735 cm⁻¹) and the C-O stretches of the ether and ester groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.
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Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Proposed workflow for the synthesis and purification of (7R)-7-Propan-2-yloxepan-2-one.
Hypothetical Biological Screening Workflow
As the biological activity of (7R)-7-Propan-2-yloxepan-2-one is unknown, a high-throughput screening (HTS) approach would be a logical first step to identify potential therapeutic areas of interest.
Caption: A proposed high-throughput screening workflow to identify the biological activity of (7R)-7-Propan-2-yloxepan-2-one.
Conclusion
This technical guide provides a comprehensive theoretical overview of (7R)-7-Propan-2-yloxepan-2-one, a novel chiral lactone. While no experimental data is currently available, the proposed synthetic route and characterization methods are based on well-established and reliable chemical principles. The suggested screening workflow offers a clear path for the future investigation of its potential biological and therapeutic properties. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules.
